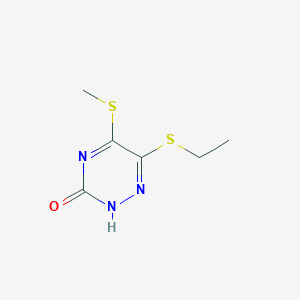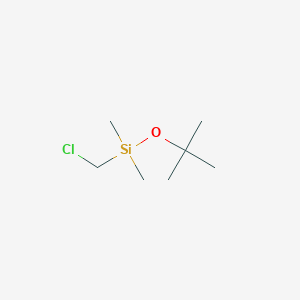![molecular formula C11H10BrN3O2 B14000188 3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid CAS No. 68979-78-2](/img/structure/B14000188.png)
3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid is a chemical compound that features a bromophenyl group attached to a triazole ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through a substitution reaction using a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar structure but lacks the triazole ring.
3-(4-Bromophenyl)propionic acid: Similar structure with the bromine atom in a different position.
3-(2-Bromophenyl)propionic acid: Similar structure with the bromine atom in a different position.
Uniqueness
The presence of the triazole ring in 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid distinguishes it from other similar compounds. The triazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
68979-78-2 |
|---|---|
Molekularformel |
C11H10BrN3O2 |
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(6-8)11-13-9(14-15-11)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
CCCSLSIMTKVIME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)




![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)





